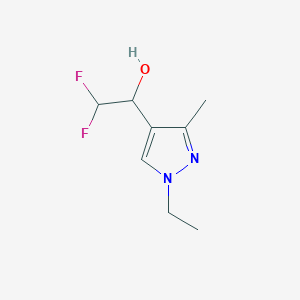
7-ブロモ-5-クロロ-1,2,3,4-テトラヒドロイソキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C9H9BrClN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of bromine and chlorine atoms at the 7th and 5th positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
科学的研究の応用
7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
Target of Action
This compound is a derivative of tetrahydroisoquinoline, a structural motif found in many biologically active compounds
Mode of Action
Tetrahydroisoquinoline derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The specific changes resulting from these interactions would depend on the nature of the target.
Biochemical Pathways
Tetrahydroisoquinoline derivatives are prevalent in various alkaloids and have been associated with a wide range of biological activities . The downstream effects would be dependent on the specific targets and pathways involved.
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties. It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution.
Result of Action
As a pharmaceutical intermediate , it’s likely used in the synthesis of more complex compounds, and its effects would be seen in the activity of these resultant compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline. For instance, it should be stored in a cool, dry place in a tightly closed container, and it’s incompatible with oxidizing agents . These factors could affect the compound’s stability and, consequently, its efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and chlorination of tetrahydroisoquinoline derivatives. One common method includes the reaction of 5-chloro-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
化学反応の分析
Types of Reactions: 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
類似化合物との比較
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 5-Chloro-1,2,3,4-tetrahydroisoquinoline
- 7-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline
Comparison: Compared to similar compounds, 7-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The dual halogenation may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
7-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJSXZXJSHBFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2473691.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2473695.png)



![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2473702.png)
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2473703.png)
![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide](/img/structure/B2473704.png)

![2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2473708.png)
![2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-methylpyrimidine](/img/structure/B2473709.png)

